methyl 1H-indole-7-carboxylate
Overview
Description
Methyl 1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : A new method for synthesizing 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling has been developed. This method utilizes Cu(OAc)2·H2O as a catalyst and demonstrates good to excellent yields, highlighting an efficient procedure for preparing indole derivatives (Akbari & Faryabi, 2023).
- Spectroscopic Studies : Methyl indole-4-carboxylate has been studied as a potential fluorescent and infrared probe for protein local structures and dynamics. This compound emits around 450 nm with a fairly long fluorescence lifetime, making it a promising probe for studying hydration environments (Liu et al., 2020).
Pharmacological and Biological Applications
- Anti-Cancer Activity : New methyl indole-3-carboxylate derivatives have been synthesized and demonstrated inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines. These compounds are analogs of 3,3'-diindolylmethane, known for potent antitumor properties (Niemyjska et al., 2012).
Chemical Reactivity and Derivatives
- Derivative Synthesis : The reaction of methyl indole-2-carboxylates and arynes provides an efficient, high yielding synthesis of a novel indole-indolone ring system. This process tolerates a wide range of functionalities and proceeds under mild conditions (Rogness & Larock, 2009).
- Chemical Transformations : A Rhodium-catalyzed process has been developed for the C7-selective decarbonylative arylation, olefination, and methylation of indoles with carboxylic acids or anhydrides. This method demonstrates high reactivity and regioselectivity, offering a versatile approach for modifying indoles (Qiu et al., 2019).
Thermodynamic and Physical Properties
- Thermodynamic Properties : The standard molar enthalpies of formation of methyl 1H-indole-3-carboxylate in different phases have been determined. This data is essential for understanding the stability and reactivity of these compounds (Carvalho et al., 2016).
Mechanism of Action
- The primary targets of methyl 1H-indole-7-carboxylate are not explicitly mentioned in the available literature. However, it’s essential to note that indole derivatives can interact with various receptors due to their aromatic nature and structural similarity to tryptophan and other biologically active compounds .
- However, indole derivatives, in general, exhibit a wide range of activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
- Impact on Bioavailability : The compound’s bioavailability depends on its solubility, stability, and metabolism .
- However, indole derivatives have demonstrated antiviral, antimicrobial, and antitumor activities, suggesting potential effects on cell growth, signaling pathways, and immune responses .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Action Environment
Safety and Hazards
Methyl 1H-indole-7-carboxylate is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Indole derivatives, including methyl 1H-indole-7-carboxylate, have attracted increasing attention in recent years due to their biological properties and potential therapeutic applications . Future research may focus on the development of novel methods of synthesis and the exploration of new biological activities .
Biochemical Analysis
Biochemical Properties
Methyl 1H-indole-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit CD38, an enzyme involved in the regulation of calcium signaling and energy metabolism . This interaction can modulate cellular processes such as cell proliferation and apoptosis. Additionally, this compound may interact with other biomolecules, including receptors and transporters, affecting their function and contributing to its overall biochemical activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CD38 can alter calcium signaling, leading to changes in cell proliferation and apoptosis . Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By inhibiting CD38, this compound can modulate calcium signaling and energy metabolism . This inhibition affects various downstream signaling pathways, leading to alterations in cell function and gene expression. Additionally, this compound may interact with other enzymes and receptors, further contributing to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cell signaling and metabolism. At high doses, it may cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, its inhibition of CD38 affects calcium signaling and energy metabolism . Additionally, the compound may influence metabolic flux and metabolite levels, contributing to its overall biochemical activity. Understanding the metabolic pathways of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites and exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl 1H-indole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLOEULOTNVCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918582 | |
Record name | Methyl 1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93247-78-0 | |
Record name | Methyl 1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl indole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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